molecular formula C8H6ClNO5 B8335520 5-Chloro-2-methoxy-4-nitrobenzoic acid

5-Chloro-2-methoxy-4-nitrobenzoic acid

Cat. No.: B8335520
M. Wt: 231.59 g/mol
InChI Key: ZGHDLDHWTRBXPO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂) groups at the 5-, 2-, and 4-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing and electron-donating substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

5-chloro-2-methoxy-4-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZGHDLDHWTRBXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 5-chloro-2-methoxy-4-nitrobenzoic acid, differing primarily in substituent positions or functional groups:

Compound Name Substituents (Positions) Molecular Formula Key Differences Evidence ID
5-Chloro-4-fluoro-2-nitrobenzoic acid Cl (5), F (4), NO₂ (2), COOH (1) C₇H₃ClFNO₄ Fluorine replaces methoxy at C4
4-Chloro-2-methyl-5-nitrobenzoic acid Cl (4), CH₃ (2), NO₂ (5), COOH (1) C₈H₆ClNO₄ Methyl replaces methoxy; Cl at C4
5-Chloro-2-methoxybenzoic acid Cl (5), OCH₃ (2), COOH (1) C₈H₇ClO₃ Lacks nitro group at C4
5-Chloro-4-methoxy-2-methylbenzoic acid Cl (5), OCH₃ (4), CH₃ (2), COOH (1) C₉H₉ClO₃ Methyl at C2; nitro group absent

Key Observations :

  • Electron Effects : The nitro group at C4 in the parent compound enhances acidity compared to analogs lacking nitro groups (e.g., 5-chloro-2-methoxybenzoic acid) .
  • Fluorine Substitution : Replacing methoxy with fluorine (5-chloro-4-fluoro-2-nitrobenzoic acid) increases electronegativity, likely enhancing hydrogen-bonding capacity and bioavailability .

Physicochemical Properties

Acidity :

  • The nitro group at C4 in this compound significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to non-nitro analogs like 5-chloro-2-methoxybenzoic acid (pKa ~3.5–4.0) .
  • Fluorine substitution (as in ) may further reduce pKa due to its strong electron-withdrawing effect.

Solubility :

  • Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol), while nitro groups enhance water solubility at low pH. The parent compound is expected to exhibit moderate solubility in both polar and nonpolar media.

Thermal Stability :

  • Nitro-containing derivatives generally exhibit lower thermal stability compared to non-nitro analogs. For example, 4-chloro-2-methyl-5-nitrobenzoic acid decomposes at ~150°C , whereas 5-chloro-2-methoxybenzoic acid is stable up to 200°C .

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